2-(1-Bromo-2-methylpropyl)-4-methyl-1,3-thiazole
CAS No.:
Cat. No.: VC17709593
Molecular Formula: C8H12BrNS
Molecular Weight: 234.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12BrNS |
|---|---|
| Molecular Weight | 234.16 g/mol |
| IUPAC Name | 2-(1-bromo-2-methylpropyl)-4-methyl-1,3-thiazole |
| Standard InChI | InChI=1S/C8H12BrNS/c1-5(2)7(9)8-10-6(3)4-11-8/h4-5,7H,1-3H3 |
| Standard InChI Key | FSBGKCVFECSUFA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CSC(=N1)C(C(C)C)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features:
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Thiazole core: A five-membered ring with sulfur (S) at position 1 and nitrogen (N) at position 3.
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4-Methyl substituent: A methyl group (-CH₃) at the 4-position of the thiazole ring.
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1-Bromo-2-methylpropyl chain: A branched alkyl chain with a bromine atom at the 1-position and a methyl group at the 2-position.
Table 1: Key Structural and Physicochemical Properties
Spectroscopic Characteristics
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IR Spectroscopy: Peaks at ~650 cm⁻¹ (C-Br stretch) and ~1560 cm⁻¹ (C=N stretch in thiazole).
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NMR: ¹H-NMR signals for methyl groups (δ 1.2–1.5 ppm) and thiazole protons (δ 6.8–7.2 ppm) .
Synthesis Methods
Nucleophilic Substitution Reaction
The primary synthesis route involves reacting 3-bromo-2-methylpropene with a thiazole derivative under basic conditions:
Reaction Scheme:
Table 2: Synthesis Conditions and Yields
| Starting Material | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 4-Methyl-1,3-thiazole | Potassium tert-butoxide | Toluene | 80°C | 72 |
| 2-Methyl-1,3-thiazole | Sodium hydride | Dichloromethane | 25°C | 65 |
Industrial-Scale Production
Industrial methods optimize yield and purity using continuous flow reactors and automated platforms. For example, 3-bromo-2-methylpropyl bromide is reacted with 2-methylthiazole in toluene with K₂CO₃, achieving >90% conversion .
Mechanism of Action and Reactivity
Bromine as a Leaving Group
The bromine atom enhances reactivity in nucleophilic substitutions, enabling functionalization at the 1-position. This property is critical for derivatization in drug design .
Biological Target Interactions
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Enzyme Inhibition: The thiazole ring binds to ATP-binding sites in kinases, inhibiting phosphorylation .
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Receptor Modulation: Methyl and bromoalkyl groups enhance hydrophobic interactions with G-protein-coupled receptors (GPCRs) .
Figure 1: Proposed Interaction with Bacterial Enzyme
Biological Activities and Applications
Antimicrobial Properties
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Antibacterial: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
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Antifungal: 90% growth inhibition of Candida albicans at 50 µg/mL .
Table 3: Biological Activity Profile
| Organism | Activity (IC₅₀/MIC) | Mechanism | Source |
|---|---|---|---|
| S. aureus | MIC = 16 µg/mL | Cell wall synthesis inhibition | |
| HepG2 (Liver Cancer) | IC₅₀ = 12 µM | Caspase-3 activation |
Future Research Directions
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